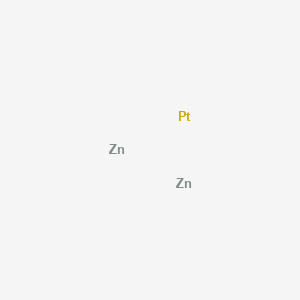
Platinum--zinc (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–zinc (1/2) is an intermetallic compound composed of platinum and zinc in a 1:2 ratio. This compound is part of the platinum-zinc system, which includes various intermetallic phases such as platinum-zinc (1/1) and platinum-zinc (3/1). These compounds are known for their unique structural and electronic properties, making them of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–zinc (1/2) typically involves the direct reaction of elemental platinum and zinc. The reaction is carried out in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction can be represented as:
Pt+2Zn→PtZn2
The reaction is usually conducted at high temperatures, often exceeding 600°C, to facilitate the formation of the intermetallic compound. The reaction environment is typically inert to prevent oxidation or contamination.
Industrial Production Methods
In industrial settings, the production of platinum–zinc (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to achieving the desired phase and properties.
化学反応の分析
Types of Reactions
Platinum–zinc (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of platinum and zinc.
Reduction: It can be reduced back to its elemental components under certain conditions.
Substitution: Platinum–zinc (1/2) can participate in substitution reactions where zinc atoms are replaced by other metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used to reduce platinum–zinc (1/2).
Substitution: Reactions with other metal salts or organometallic compounds can lead to substitution.
Major Products
Oxidation: Platinum oxide and zinc oxide.
Reduction: Elemental platinum and zinc.
Substitution: New intermetallic compounds with different metal compositions.
科学的研究の応用
Platinum–zinc (1/2) has several applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Sensors: Platinum–zinc (1/2) is employed in the development of electrochemical sensors for detecting gases such as ammonia.
作用機序
The mechanism by which platinum–zinc (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate electron transfer processes, making it an effective catalyst. In electrochemical applications, the platinum component provides active sites for reactions, while the zinc component can enhance the overall stability and performance of the material .
類似化合物との比較
Similar Compounds
Platinum–zinc (1/1): Another intermetallic compound in the platinum-zinc system with a different stoichiometry.
Platinum–zinc (3/1): A compound with a higher platinum content compared to platinum–zinc (1/2).
Uniqueness
Platinum–zinc (1/2) is unique due to its specific stoichiometry, which imparts distinct electronic and structural properties. This makes it particularly suitable for certain catalytic and electrochemical applications where other stoichiometries may not perform as well .
特性
CAS番号 |
79471-67-3 |
|---|---|
分子式 |
PtZn2 |
分子量 |
325.8 g/mol |
IUPAC名 |
platinum;zinc |
InChI |
InChI=1S/Pt.2Zn |
InChIキー |
QHFKSBQWMVWVSS-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


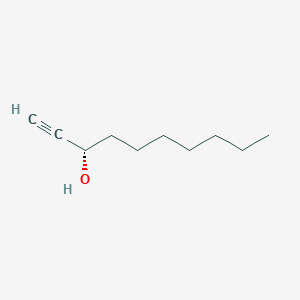

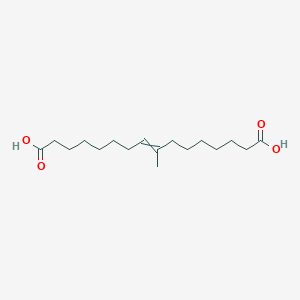
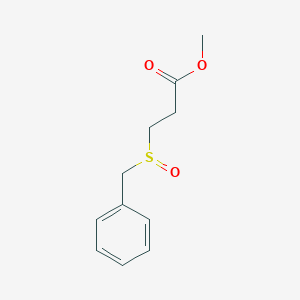
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
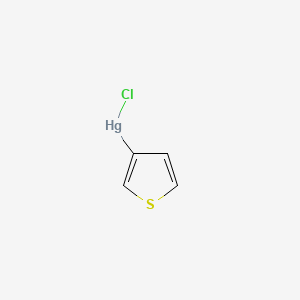
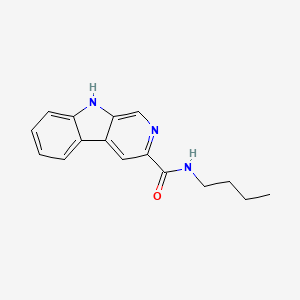
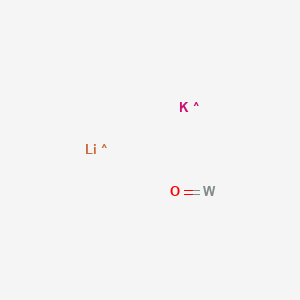
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
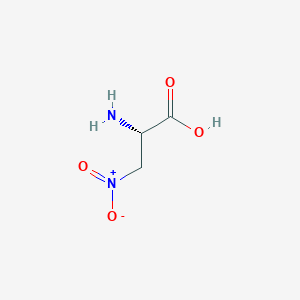
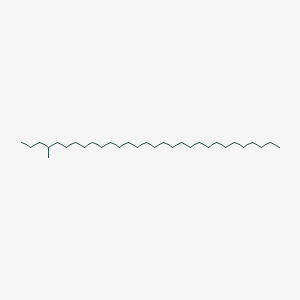
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)


